This compound falls under the category of heterocyclic organic compounds, specifically benzoxazoles, which are known for their diverse biological activities and utility in synthetic organic chemistry.
The synthesis of 1-(3-Phenyl-2,1-benzoxazol-5-yl)ethanone typically involves several key steps:
The molecular structure of 1-(3-Phenyl-2,1-benzoxazol-5-yl)ethanone features a benzoxazole ring fused with a phenyl group and an ethanone moiety. Key structural characteristics include:
InChI=1S/C15H11NO2/c1-10(17)12-7-8-14-13(9-12)15(18-16-14)11-5-3-2-4-6-11/h2-9H,1H3
VQFCWDRAGUGXCP-UHFFFAOYSA-N
1-(3-Phenyl-2,1-benzoxazol-5-yl)ethanone is involved in several notable chemical reactions:
These reactions highlight the versatility of 1-(3-Phenyl-2,1-benzoxazol-5-yl)ethanone in organic synthesis.
The mechanism of action for 1-(3-Phenyl-2,1-benzoxazol-5-yl)ethanone largely depends on its biological applications. Research indicates potential antimicrobial and anticancer properties attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids.
Further studies are necessary to elucidate the precise molecular interactions and pathways involved in its biological effects.
The physical and chemical properties of 1-(3-Phenyl-2,1-benzoxazol-5-yl)ethanone are as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 237.26 g/mol |
Appearance | Solid |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Density | Not specified |
These properties are crucial for understanding its behavior in various chemical environments and potential applications.
The applications of 1-(3-Phenyl-2,1-benzoxazol-5-yl)ethanone span multiple scientific fields:
CAS No.: 4678-45-9
CAS No.: 20298-86-6
CAS No.: 13465-08-2
CAS No.: 4720-09-6
CAS No.:
CAS No.: 4685-03-4